molecular formula C13H24N2O3 B14775818 (R)-tert-Butyl (1-isobutyrylpyrrolidin-3-yl)carbamate

(R)-tert-Butyl (1-isobutyrylpyrrolidin-3-yl)carbamate

Cat. No.: B14775818
M. Wt: 256.34 g/mol
InChI Key: TXXXAAPSSKSRTC-UHFFFAOYSA-N
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Description

®-tert-Butyl (1-isobutyrylpyrrolidin-3-yl)carbamate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by a pyrrolidine ring substituted with an isobutyryl group and a tert-butyl carbamate group. Its stereochemistry is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (1-isobutyrylpyrrolidin-3-yl)carbamate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Isobutyryl Group: The isobutyryl group is introduced via an acylation reaction using isobutyryl chloride in the presence of a base such as triethylamine.

    Addition of the tert-Butyl Carbamate Group:

Industrial Production Methods

Industrial production of ®-tert-Butyl (1-isobutyrylpyrrolidin-3-yl)carbamate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (1-isobutyrylpyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

®-tert-Butyl (1-isobutyrylpyrrolidin-3-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-tert-Butyl (1-isobutyrylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-tert-Butyl (1-isobutyrylpyrrolidin-3-yl)carbamate: The enantiomer of the compound with a different spatial arrangement.

    tert-Butyl (1-isobutyrylpyrrolidin-3-yl)carbamate: Without the ®-configuration, representing a racemic mixture.

Uniqueness

®-tert-Butyl (1-isobutyrylpyrrolidin-3-yl)carbamate is unique due to its specific ®-configuration, which can result in different biological activities and properties compared to its enantiomer or racemic mixture. This stereochemistry can influence its binding affinity, selectivity, and overall effectiveness in various applications.

Properties

IUPAC Name

tert-butyl N-[1-(2-methylpropanoyl)pyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-9(2)11(16)15-7-6-10(8-15)14-12(17)18-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXXAAPSSKSRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC(C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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